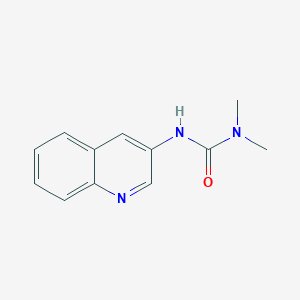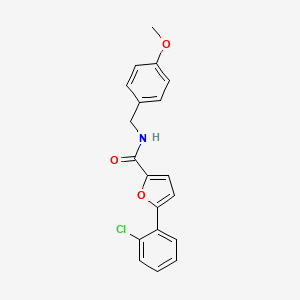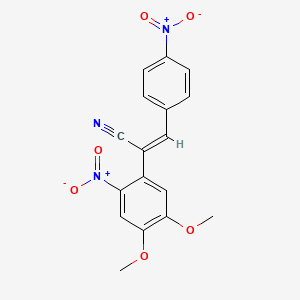
(2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile is an organic compound characterized by the presence of nitro and methoxy groups attached to a phenyl ring, along with a nitrile group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2Z)-2-(4,5-Dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propennitril beinhaltet typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie 4,5-Dimethoxy-2-nitrobenzaldehyd und 4-Nitrobenzylcyanid.
Kondensationsreaktion: Der entscheidende Schritt beinhaltet eine Kondensationsreaktion zwischen 4,5-Dimethoxy-2-nitrobenzaldehyd und 4-Nitrobenzylcyanid in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.
Reaktionsbedingungen: Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Ethanol oder Methanol bei erhöhten Temperaturen (z. B. 60-80 °C) über mehrere Stunden durchgeführt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung des obigen Synthesewegs beinhalten, um höhere Ausbeuten und Reinheit zu erzielen. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und Prozessautomatisierung umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2Z)-2-(4,5-Dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propennitril kann verschiedene chemische Reaktionen eingehen, darunter:
Reduktion: Die Nitrogruppen können mit Reduktionsmitteln wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid zu Aminogruppen reduziert werden.
Oxidation: Die Methoxygruppen können mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Aldehyden oder Carbonsäuren oxidiert werden.
Substitution: Die aromatischen Ringe können unter geeigneten Bedingungen elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C)-Katalysator, Natriumborhydrid (NaBH4).
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3).
Substitution: Salpetersäure (HNO3) für die Nitrierung, Halogene (Cl2, Br2) für die Halogenierung.
Hauptprodukte, die gebildet werden
Reduktion: Bildung von Aminoderivaten.
Oxidation: Bildung von Aldehyden oder Carbonsäuren.
Substitution: Bildung von Nitro- oder Halogenderivaten.
Wissenschaftliche Forschungsanwendungen
Chemie
Organische Synthese: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Katalyse: Potenzieller Einsatz als Ligand in katalytischen Reaktionen.
Biologie
Biologische Sonden: Können bei der Entwicklung von Sonden zur Untersuchung biologischer Systeme verwendet werden.
Medizin
Arzneimittelentwicklung:
Industrie
Materialwissenschaften: Möglicher Einsatz bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von (2Z)-2-(4,5-Dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propennitril hängt von seiner spezifischen Anwendung ab. Wenn es beispielsweise als Medikament verwendet wird, würde es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Nitro- und Methoxygruppen könnten eine Rolle bei der Bindung an die Zielstelle spielen, während die Nitrilgruppe an spezifischen Wechselwirkungen mit der biologischen Umgebung beteiligt sein könnte.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: May be used in the development of probes for studying biological systems.
Medicine
Drug Development:
Industry
Materials Science: Possible use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile would depend on its specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and methoxy groups could play a role in binding to the target site, while the nitrile group might be involved in specific interactions with the biological environment.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2Z)-2-(4-Methoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propennitril: Ähnliche Struktur mit einer Methoxygruppe weniger.
(2Z)-2-(4,5-Dimethoxyphenyl)-3-(4-nitrophenyl)-2-propennitril: Ähnliche Struktur ohne die Nitrogruppe am ersten Phenylring.
Einzigartigkeit
Strukturmerkmale: Das Vorhandensein von sowohl Nitro- als auch Methoxygruppen am Phenylring zusammen mit der Nitrilgruppe macht (2Z)-2-(4,5-Dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propennitril einzigartig.
Reaktivität: Die Kombination von funktionellen Gruppen bietet einzigartige Reaktivitätsmuster, was es für bestimmte synthetische Anwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C17H13N3O6 |
|---|---|
Molekulargewicht |
355.30 g/mol |
IUPAC-Name |
(Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H13N3O6/c1-25-16-8-14(15(20(23)24)9-17(16)26-2)12(10-18)7-11-3-5-13(6-4-11)19(21)22/h3-9H,1-2H3/b12-7+ |
InChI-Schlüssel |
ZQWQQSLRQAIEGI-KPKJPENVSA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C#N)[N+](=O)[O-])OC |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11944931.png)

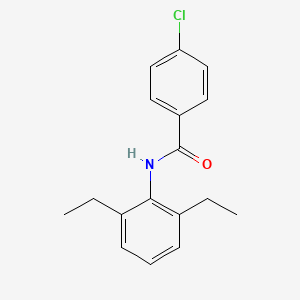

![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)


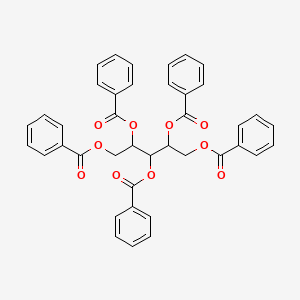
![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)
![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)
